2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide
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Overview
Description
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole family. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The presence of the 4-chlorophenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry research .
Mechanism of Action
- Karaman, B., & Güzeldemirci, N. U. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(8), 2471–2484
- Gulsory, Y., & Güzeldemirci, N. (2007). Antitumor and cytotoxic activity of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Medicinal Chemistry Research
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to exhibit a wide range of biological properties . They have been associated with antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities
Cellular Effects
Similar compounds have shown broad-spectrum antiproliferative activity against various cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone . This intermediate undergoes cyclization with α-bromoacetophenone to yield the imidazo[2,1-b]thiazole core . The final step involves the acylation of the imidazo[2,1-b]thiazole with isobutyryl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity . Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent, and temperatures around 50-70°C.
Reduction: Sodium borohydride, ethanol as solvent, and room temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF), and temperatures around 80-100°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its anticancer, antifungal, antibacterial, and antiviral properties It has shown promising results in inhibiting the growth of various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an immunomodulator and anticancer agent.
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: A compound with similar structure but different substituents, showing varying biological activities.
Uniqueness
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide is unique due to the presence of the 4-chlorophenyl group, which enhances its pharmacological properties . This structural feature contributes to its potent anticancer activity and selectivity towards specific cancer cell lines .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-11(2)8-19-16(22)7-14-10-23-17-20-15(9-21(14)17)12-3-5-13(18)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBICHOXCOCEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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